molecular formula C22H19F3N4O4 B2597397 3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207034-89-6

3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2597397
CAS RN: 1207034-89-6
M. Wt: 460.413
InChI Key: DFFCNGYLIYYFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O4 and its molecular weight is 460.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies have developed methods for the synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring and quinazoline-2,4-dione structures. For instance, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, tested for antitumor activity against various cell lines, demonstrating the potential of these structures in developing cancer therapeutics (Maftei et al., 2013). Similarly, Wang et al. (2014) explored the synthesis of triketone-containing quinazoline-2,4-dione derivatives as novel herbicides, indicating the agricultural applications of such compounds (Wang et al., 2014).

Green Chemistry

Lu et al. (2014) investigated the synthesis of quinazoline-2,4-diones from CO2 using ionic liquids, demonstrating an environmentally friendly method that contributes to the valorization of CO2 into valuable chemicals (Lu et al., 2014). This approach highlights the compound's relevance in green chemistry and sustainability.

Biological Activities

Compounds containing the 1,2,4-oxadiazole ring and quinazoline-2,4-dione structures have been examined for various biological activities. Gupta et al. (2008) synthesized compounds evaluated for antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Gupta et al., 2008). Dewangan et al. (2016) synthesized derivatives linked with quinazolin-4-one moiety, evaluating them for analgesic and anti-inflammatory activities, which could lead to new therapeutic agents (Dewangan et al., 2016).

Environmental and Material Science Applications

Research on quinazoline-2,4-dione derivatives has also extended into materials science and environmental applications. Hussein et al. (2016) investigated the antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases, presenting a potential for industrial applications (Hussein et al., 2016).

properties

IUPAC Name

3-butyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O4/c1-2-3-12-28-20(30)16-6-4-5-7-17(16)29(21(28)31)13-18-26-19(27-33-18)14-8-10-15(11-9-14)32-22(23,24)25/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFCNGYLIYYFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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